2-Amino-6-chloro-4-nitrophenol
Overview
Description
2-Amino-6-chloro-4-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is a yellow-green powder that is primarily used as an intermediate in the synthesis of dyes and pigments . This compound is known for its applications in various industrial processes, particularly in the production of hair dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-chloro-4-nitrophenol can be synthesized through several methods. One common method involves the nitration of 2-amino-6-chlorophenol using nitric acid under controlled conditions . Another method includes the reaction of 2-chloro-4-nitrophenol with ammonia .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and amination processes. These processes are carried out in reactors designed to handle the exothermic nature of nitration reactions and the subsequent amination steps .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-nitrophenol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions under basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Scientific Research Applications
2-Amino-6-chloro-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is widely used in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-4-nitrophenol in biological systems is not fully understood. it is believed to interact with cellular components through its nitro and amino groups, potentially affecting enzymatic activities and cellular signaling pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-nitrophenol: Similar in structure but differs in the position of the nitro and amino groups.
4-Amino-2-nitrophenol: Another compound used in dye synthesis with different substitution patterns on the phenol ring.
Uniqueness
2-Amino-6-chloro-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications in dye synthesis. Its combination of amino, chloro, and nitro groups allows for versatile chemical modifications, making it valuable in various industrial and research applications .
Properties
IUPAC Name |
2-amino-6-chloro-4-nitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLMSPNQBKSXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-14-3 (mono-hydrochloride) | |
Record name | 2-Amino-6-chloro-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043855 | |
Record name | 2-Amino-6-chloro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043855 | |
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Molecular Weight |
188.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
62625-14-3, 6358-09-4 | |
Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-6-chloro-4-nitrophenol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=6358-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-6-chloro-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-6-chloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Amino-6-chloro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-chloro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.147 | |
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Record name | 2-amino-6-chloro-4-nitrophenol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZLP5I1TMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
Decomposes (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Amino-6-chloro-4-nitrophenol?
A1: this compound and its hydrochloride salt are primarily used as colorants in hair dye formulations. [, ] While the non-salt form exists, current reports suggest that only the hydrochloride salt is actively employed in commercial hair dye products. []
Q2: How is this compound absorbed by the human body?
A2: Studies indicate that this compound demonstrates poor absorption through the skin. [] Research utilizing both oxidative and non-oxidative hair dyes containing this compound revealed minimal skin absorption rates. Specifically, less than 0.25% absorption was observed with the non-oxidative dye and less than 0.2% with the oxidative dye. []
Q3: How is this compound detected and quantified in commercial products?
A4: Several analytical methods have been developed for the analysis of this compound in hair dye formulations. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed. [] Additionally, a more sensitive and selective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported for quantifying this compound alongside other hair dyes in various commercial products. []
Q4: Beyond its use as a colorant, has this compound been explored for other applications?
A5: Interestingly, this compound has been investigated as a ligand in the synthesis of pentagonal bipyramidal dysprosium(III) complexes. [] These complexes exhibit interesting magnetic properties, with some displaying single-ion magnet behavior. [] This research highlights the potential for this compound to be utilized in the development of new materials for advanced applications.
Q5: Are there any known structural modifications of this compound that influence its properties?
A6: Research exploring derivatives of this compound for hair dye applications exists. [] While specific structural modifications are not detailed in the provided abstracts, this area of research suggests that altering the compound's structure can impact its properties, potentially affecting its color range, stability, or even safety profile.
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